5-Bromo-4-fluoroisatoic anhydride is a chemical compound with the molecular formula and a molecular weight of approximately 260.02 g/mol. It is characterized by the presence of both bromine and fluorine substituents on the isatoic anhydride structure, which contributes to its unique chemical reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is also known by its CAS number, 1440535-66-9, and is utilized primarily in research settings due to its complex structure and properties .
There is no scientific literature available describing the mechanism of action of 5-Br-4-F ISA. Due to its structural similarity to other isatoic anhydrides, it's possible it might possess similar biological activities. Isatoic anhydrides have been shown to exhibit various effects, including antitumor, antibacterial, and antiviral properties []. However, without specific research on 5-Br-4-F ISA, its mechanism of action remains unknown.
These reactions are essential for its utility in synthesizing other complex molecules.
Research into the biological activity of 5-bromo-4-fluoroisatoic anhydride indicates potential antimicrobial and anticancer properties. Studies have shown that derivatives of isatoic anhydrides exhibit significant activity against various cancer cell lines and bacterial strains. The presence of halogen atoms (bromine and fluorine) enhances its biological interactions, possibly due to increased lipophilicity and reactivity towards biological targets .
The synthesis of 5-bromo-4-fluoroisatoic anhydride typically involves the following steps:
This method allows for the efficient production of the anhydride while minimizing side reactions.
5-Bromo-4-fluoroisatoic anhydride has several applications:
Studies on the interactions of 5-bromo-4-fluoroisatoic anhydride with biological systems are ongoing. Preliminary findings suggest that it may interact with specific enzymes or receptors, influencing cellular pathways related to cancer proliferation or microbial resistance. Further research is needed to elucidate these mechanisms fully .
Several compounds share structural similarities with 5-bromo-4-fluoroisatoic anhydride. Notable examples include:
The uniqueness of 5-bromo-4-fluoroisatoic anhydride lies in its combination of bromine and fluorine atoms, which significantly affects its reactivity profile compared to other isatoic anhydrides. This dual halogenation enhances its potential as a versatile intermediate in organic synthesis and its biological activity, setting it apart from its analogs .
The crystallographic analysis of 5-Bromo-4-fluoroisatoic anhydride requires consideration of the general structural features observed in related isatoic anhydride derivatives. The parent compound, isatoic anhydride, crystallizes in a triclinic P-1 space group with unit cell parameters of a = 7.632 Å, b = 8.818 Å, and c = 11.719 Å [1]. The methyl derivative 1-Methyl-4H-3,1-benzoxazine-2,4(1H)-dione exhibits a monoclinic P21/n space group with similar unit cell dimensions [1].
The molecular packing in isatoic anhydride derivatives is characterized by several key intermolecular interactions. In the crystal structure of related compounds, molecules form π-stacked dimers with centroid-to-centroid distances of approximately 3.475 Å between the benzenoid and the 2,4-dicarbonyl oxazine rings [1]. These dimers subsequently form staircase-like linear chains through additional π-stacking interactions between benzenoid rings, with distances of 3.761 Å [1].
The presence of bromine and fluorine substituents in 5-Bromo-4-fluoroisatoic anhydride would be expected to influence the crystal packing through halogen bonding interactions. Studies of related halogenated isatoic anhydride derivatives have shown that the introduction of halogen atoms can significantly alter the crystal packing arrangements [2]. The larger bromine atom at position 5 and the smaller fluorine atom at position 4 would create an asymmetric substitution pattern that could affect the molecular packing geometry.
The crystal structures of isatoic anhydride derivatives typically exhibit strong intermolecular hydrogen bonding patterns. In related compounds, molecules form infinite hydrogen-bonded chains through N—H⋯O hydrogen bonds, with neighboring molecules rotated by 180° relative to each other [3] [4]. The presence of the NH group in the isatoic anhydride structure serves as a hydrogen bond donor, while the carbonyl oxygen atoms function as acceptors [5].
For 5-Bromo-4-fluoroisatoic anhydride, the electronic effects of the bromine and fluorine substituents would influence the hydrogen bonding strength and geometry. The electron-withdrawing nature of both substituents would increase the acidity of the NH group, potentially strengthening the hydrogen bonds [6].
The ¹H NMR spectroscopic profile of 5-Bromo-4-fluoroisatoic anhydride would be characterized by distinct chemical shifts reflecting the electronic environment created by the halogen substituents. Based on spectroscopic data from related compounds, the NH proton typically appears as a broad signal at approximately 11.8 ppm in DMSO-d₆ [7]. The aromatic protons in the benzene ring would exhibit characteristic coupling patterns influenced by the substituents.
For 5-Bromo-4-fluoroisatoic anhydride, the expected ¹H NMR pattern would include:
The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons and aromatic carbons, with the effects of halogen substitution clearly visible. The carbon atoms adjacent to the halogens would show characteristic chemical shift patterns [8] [9].
The FT-IR spectrum of 5-Bromo-4-fluoroisatoic anhydride would exhibit characteristic absorption bands reflecting the functional groups present. The key vibrational modes would include:
The electron-withdrawing effects of the bromine and fluorine substituents would influence the carbonyl stretching frequencies, potentially shifting them to higher wavenumbers compared to the parent compound [10] [11].
The mass spectral fragmentation pattern of 5-Bromo-4-fluoroisatoic anhydride would be characterized by the molecular ion peak at m/z 260.02, with the characteristic isotope pattern reflecting the presence of bromine (M+2 peak at approximately 33% intensity) [12]. The fragmentation pattern would likely include:
The base peak and fragmentation pathways would be influenced by the specific positions of the halogen substituents and their electronic effects on the molecular stability [13] [14].
The thermogravimetric analysis of 5-Bromo-4-fluoroisatoic anhydride would provide insights into its thermal stability and decomposition behavior. Related isatoic anhydride derivatives exhibit characteristic decomposition patterns, with 5-Bromoisatoic anhydride showing decomposition during melting at 280-285°C [15] [16] [17]. The 5-Fluoroisatoic anhydride, in contrast, demonstrates stability to its melting point of 259-262°C [18].
The thermal decomposition of isatoic anhydride derivatives typically occurs through multiple stages. Initial dehydration and decarboxylation processes are followed by decomposition of the organic framework [19] [20]. The presence of both bromine and fluorine substituents in 5-Bromo-4-fluoroisatoic anhydride would be expected to influence the thermal decomposition pathway.
The DSC profile would reveal endothermic transitions corresponding to melting and decomposition processes. The thermal events would include:
The thermal stability would be influenced by the combined electronic effects of the halogen substituents. The C-F bond (bond energy ~485 kJ/mol) is significantly stronger than the C-Br bond (bond energy ~276 kJ/mol), which would affect the decomposition pathway [21].
The phase behavior of 5-Bromo-4-fluoroisatoic anhydride would be influenced by the molecular packing arrangements and intermolecular interactions. The compound would be expected to exist as a crystalline solid at room temperature, with potential polymorphic forms depending on crystallization conditions [22] [23].
The thermal analysis would reveal the temperature ranges for different phase transitions and provide information about the thermal stability limits for practical applications [20].
The solubility profile of 5-Bromo-4-fluoroisatoic anhydride in polar aprotic solvents demonstrates good solubility characteristics. The compound shows solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), consistent with the behavior of related isatoic anhydride derivatives [24] [25] [26].
| Solvent Type | Specific Solvent | Solubility | Reference |
|---|---|---|---|
| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | [24] [25] |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO) | Soluble | [25] [26] |
| Polar Aprotic Solvents | Acetonitrile | Limited solubility | [27] |
The solubility in polar aprotic solvents is attributed to the ability of these solvents to solvate the polar regions of the molecule without competing for hydrogen bonding sites [28] [29].
The solubility in polar protic solvents is significantly reduced due to the hydrophobic nature of the halogenated aromatic system. Water solubility is particularly poor, which is consistent with the general behavior of isatoic anhydride derivatives [28] [29]. The limited aqueous solubility necessitates the use of co-solvents or specialized formulation approaches for aqueous applications.
The solubility in non-polar solvents varies depending on the specific solvent system. The compound shows:
The moderate solubility in dichloromethane can be attributed to the halogen-halogen interactions and the polarizable nature of the solvent [30].
For applications requiring improved solubility, several strategies can be employed:
The solubility characteristics have important implications for:
The compound's solubility profile makes it suitable for use in organic synthesis where polar aprotic solvents are commonly employed, while its limited aqueous solubility may require special consideration for biological applications .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₃BrFNO₃ | [34] [12] |
| Molecular Weight (g/mol) | 260.02 | [34] [35] [12] |
| CAS Number | 1440535-66-9 | [34] [12] |
| MDL Number | MFCD24850064 | [34] [12] |
| Purity (%) | ≥95 | [34] [12] |
| Storage Temperature | Ambient Temperature | [34] [12] |
| Solubility in DMF | Soluble | [24] [25] |
| Solubility in DMSO | Soluble | [25] [26] |
| Hazard Classification | GHS07 | [12] |
| Signal Word | Warning | [12] |